2-(cyclopropylmethoxy)-N-(1H-indazol-6-yl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclopropylmethoxy)-N-(1H-indazol-6-yl)isonicotinamide, also known as CPI-360, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of isonicotinamide derivatives and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Doubly Dearomatising Intramolecular Coupling
Research by Brice and Clayden (2009) explores the cyclisation of isonicotinamides with different substituents, leading to the formation of spirocyclic compounds. This study highlights the potential of such compounds in synthesizing complex molecular structures, emphasizing their relevance in organic synthesis and drug discovery efforts (H. Brice, J. Clayden, 2009).
Co-crystal Formation and Phase Transitions
Lemmerer and Fernandes (2012) discussed the co-crystallization of isonicotinamide with various carboxylic acids, resulting in co-crystals with unique structural properties and phase transitions. This work is significant for understanding the molecular interactions and crystalline behaviors of pharmaceutical compounds, which can inform the design and stability of drug formulations (A. Lemmerer, M. Fernandes, 2012).
Potential PET Agents for Alzheimer's Disease
Gao et al. (2017) synthesized and evaluated carbon-11-labeled isonicotinamides as potential PET imaging agents for the GSK-3 enzyme in Alzheimer's disease. This research provides insights into the development of diagnostic tools for neurodegenerative diseases, showcasing the therapeutic potential of isonicotinamide derivatives (Mingzhang Gao, Min Wang, Q. Zheng, 2017).
Antimicrobial Activity against Mycobacterium tuberculosis
Boechat et al. (2011) prepared 4-substituted N-phenyl-1,2,3-triazole derivatives using click chemistry, which exhibited significant antimicrobial activity against Mycobacterium tuberculosis. This study underscores the importance of developing new derivatives to combat mycobacterial infections, contributing to the field of antimicrobial drug discovery (N. Boechat et al., 2011).
Synthesis and Evaluation of Antitubercular Activity
Research by Akram et al. (2018) on the synthesis of new 1,2,4-triazole derivatives and their evaluation for antitubercular activity highlights the ongoing search for effective treatments against tuberculosis. This work is pivotal for medicinal chemistry, offering new avenues for therapeutic intervention against resistant strains of tuberculosis (Akram, A. Sayeed, M. Akram, 2018).
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-N-(1H-indazol-6-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(20-14-4-3-13-9-19-21-15(13)8-14)12-5-6-18-16(7-12)23-10-11-1-2-11/h3-9,11H,1-2,10H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOBZPMAZWBFHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(1H-indazol-6-yl)isonicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.